molecular formula C15H11N5O6 B14563127 2-[(2,4-Dinitrophenyl)methyl]-1-methyl-5-nitro-1H-benzimidazole CAS No. 62033-94-7

2-[(2,4-Dinitrophenyl)methyl]-1-methyl-5-nitro-1H-benzimidazole

Cat. No.: B14563127
CAS No.: 62033-94-7
M. Wt: 357.28 g/mol
InChI Key: BIOGRWCKKILLCX-UHFFFAOYSA-N
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Description

2-[(2,4-Dinitrophenyl)methyl]-1-methyl-5-nitro-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazoles This compound is characterized by the presence of a benzimidazole ring substituted with a 2,4-dinitrophenyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dinitrophenyl)methyl]-1-methyl-5-nitro-1H-benzimidazole typically involves multi-step organic reactions One common method involves the nitration of 1-methylbenzimidazole to introduce the nitro group at the 5-positionThe reaction conditions often require the use of strong acids, such as sulfuric acid, and elevated temperatures to facilitate the nitration process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dinitrophenyl)methyl]-1-methyl-5-nitro-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

2-[(2,4-Dinitrophenyl)methyl]-1-methyl-5-nitro-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dinitrophenyl)methyl]-1-methyl-5-nitro-1H-benzimidazole involves its interaction with cellular components. The compound can act as a protonophore, disrupting the proton gradient across biological membranes, leading to the collapse of the proton motive force. This results in the inhibition of ATP synthesis and can induce cell death in certain types of cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-Dinitrophenyl)methyl]-1-methyl-5-nitro-1H-benzimidazole is unique due to the combination of its benzimidazole core with both nitro and dinitrophenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in the individual components .

Properties

CAS No.

62033-94-7

Molecular Formula

C15H11N5O6

Molecular Weight

357.28 g/mol

IUPAC Name

2-[(2,4-dinitrophenyl)methyl]-1-methyl-5-nitrobenzimidazole

InChI

InChI=1S/C15H11N5O6/c1-17-13-5-4-10(18(21)22)7-12(13)16-15(17)6-9-2-3-11(19(23)24)8-14(9)20(25)26/h2-5,7-8H,6H2,1H3

InChI Key

BIOGRWCKKILLCX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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